molecular formula C16H13NO2S2 B11063842 (5E)-3-benzyl-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidine-2,4-dione

(5E)-3-benzyl-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B11063842
M. Wt: 315.4 g/mol
InChI Key: XBWOGEYZBJSCPD-NTEUORMPSA-N
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Description

3-BENZYL-5-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-1,3-THIAZOLANE-2,4-DIONE is a heterocyclic compound that features a thiazolidine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both sulfur and nitrogen atoms in the ring structure enhances its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZYL-5-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-1,3-THIAZOLANE-2,4-DIONE typically involves the condensation of appropriate thioamides with α,β-unsaturated carbonyl compounds. The reaction is often catalyzed by acids or bases to facilitate the formation of the thiazolidine ring. For example, the use of β-cyclodextrin-SO3H as a heterogeneous biopolymer-based solid acid catalyst in water has been reported to be effective .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-BENZYL-5-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-1,3-THIAZOLANE-2,4-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl or thiazolidine ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) are employed under mild to moderate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidine derivatives depending on the reagents used.

Scientific Research Applications

3-BENZYL-5-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-1,3-THIAZOLANE-2,4-DIONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-BENZYL-5-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-1,3-THIAZOLANE-2,4-DIONE involves its interaction with biological macromolecules. The compound can bind to enzymes or receptors, modulating their activity. The presence of the thiazolidine ring allows for interactions with sulfur-containing amino acids in proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: A simpler analog with similar core structure but lacking the benzyl and thienyl substituents.

    Thiazolidinone derivatives: Compounds with variations in the substituents on the thiazolidine ring.

Uniqueness

3-BENZYL-5-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-1,3-THIAZOLANE-2,4-DIONE is unique due to its specific substituents, which confer distinct chemical and biological properties. The combination of the benzyl and thienyl groups enhances its reactivity and potential therapeutic applications compared to simpler thiazolidine derivatives .

Properties

Molecular Formula

C16H13NO2S2

Molecular Weight

315.4 g/mol

IUPAC Name

(5E)-3-benzyl-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C16H13NO2S2/c1-11-7-8-20-13(11)9-14-15(18)17(16(19)21-14)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3/b14-9+

InChI Key

XBWOGEYZBJSCPD-NTEUORMPSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=C/2\C(=O)N(C(=O)S2)CC3=CC=CC=C3

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3

Origin of Product

United States

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